molecular formula C20H13N3O5 B5014252 (4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5014252
M. Wt: 375.3 g/mol
InChI Key: JNIFYJWTQMMRAB-SFQUDFHCSA-N
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Description

The compound (4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the pyrazolidine-3,5-dione core through cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further react to form different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate how modifications to the structure can enhance these activities.

Medicine

In medicinal chemistry, the compound and its derivatives are explored as potential drug candidates. Their ability to interact with specific biological targets makes them promising for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
  • (4E)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
  • (4E)-4-[[5-(3-nitrophenyl)thiophene-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-19-17(20(25)22(21-19)14-6-2-1-3-7-14)12-16-9-10-18(28-16)13-5-4-8-15(11-13)23(26)27/h1-12H,(H,21,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIFYJWTQMMRAB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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